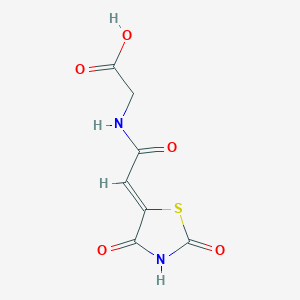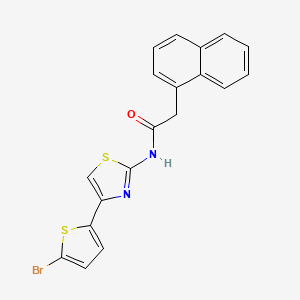
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(5-bromothiophen-2-yl)thiazol-2-yl)-2-(naphthalen-1-yl)acetamide, also known as BTA-NAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-NAP is a small molecule that has been synthesized through a multi-step process and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Quantum Chemical Computations and Anti-HIV Drug Potential
A study conducted by Oftadeh et al. (2013) applied density functional theory (DFT) to investigate the local molecular properties of acetamide derivatives, including those similar to the specified compound, for their potential as anti-HIV drugs. The research highlighted the reactivity of these derivatives in terms of Fukui functions, suggesting that substitutions like bromophenyl could enhance their potency as anti-HIV drugs. The mechanism of bond formation between these derivatives and biological molecules was primarily through nitrogen atoms, pointing towards their potential in drug development (Oftadeh, Mahani, & Hamadanian, 2013).
Anticancer Activity
Ekrek et al. (2022) synthesized a series of thiazole and thiadiazole derivatives to evaluate their potential as anticancer agents. The study found that compounds bearing 4-bromothiophen-2-yl and naphthalen-2-yl moieties exhibited significant anticancer activity against several cancer cell lines. This research underlines the potential of such derivatives, including the compound , in the development of new anticancer treatments (Ekrek, Şenkardeş, Erdoğan, & Çevik, 2022).
Molecular Structure Analysis
Boechat et al. (2011) reported on the structures of acetamide derivatives, providing insights into their molecular configurations and interactions. Such studies are crucial for understanding how these compounds can be optimized for better therapeutic efficacy and stability in various applications (Boechat, Bastos, Maciel, Kover, Wardell, & Wardell, 2011).
Synthesis and Anti-Parkinson’s Activity
Research by Gomathy et al. (2012) explored the synthesis of novel acetamide derivatives for their anti-Parkinson's activity. This study signifies the broader therapeutic applications of such compounds beyond their potential as anti-HIV or anticancer agents (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antimicrobial and Anti-Inflammatory Agents
Thabet et al. (2011) and Mansour et al. (2020) synthesized and evaluated a series of acetamide derivatives, including those with structures similar to the compound , for their antimicrobial and anti-inflammatory activities. These studies contribute to the understanding of the compound's potential applications in treating infections and inflammation-related conditions (Thabet, Helal, Salem, & Abdelaal, 2011); (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Propiedades
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2OS2/c20-17-9-8-16(25-17)15-11-24-19(21-15)22-18(23)10-13-6-3-5-12-4-1-2-7-14(12)13/h1-9,11H,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWKSVWKOBAXJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)
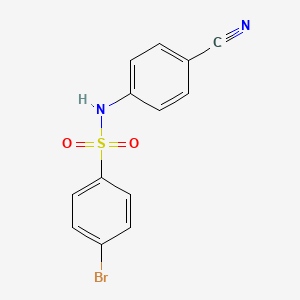
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)
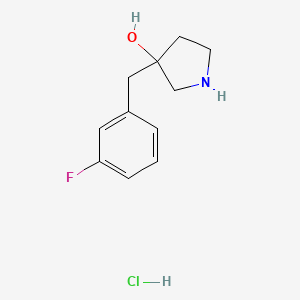
![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)
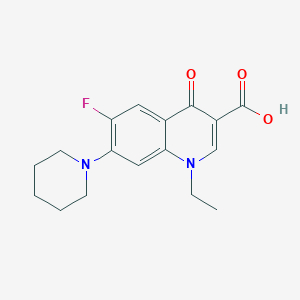
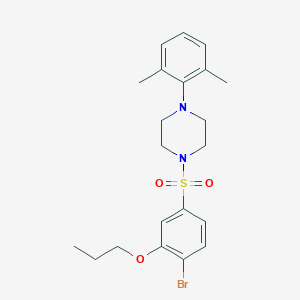
![N-[4-[5-(1-adamantyl)triazol-1-yl]phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2557132.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)
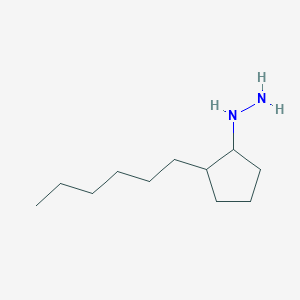
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)
